molecular formula C13H14FNO2 B1468631 (E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one CAS No. 1562838-37-2

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B1468631
CAS No.: 1562838-37-2
M. Wt: 235.25 g/mol
InChI Key: ZEHUXIGIGCTKRZ-AATRIKPKSA-N
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Description

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
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Biological Activity

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known by its CAS number 1562838-37-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

The molecular formula of this compound is C13H14FNO2C_{13}H_{14}FNO_{2}, with a molecular weight of 235.25 g/mol. The structure features a fluorophenyl group and a hydroxypyrrolidin moiety, which may contribute to its biological properties.

Research indicates that compounds like this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The compound may help in reducing oxidative stress, which is crucial in preventing cellular damage.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases such as ALS (amyotrophic lateral sclerosis) where protein aggregation is a concern .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological effects of this compound. For instance:

  • Cell Viability Assays : Studies using various cell lines have shown that this compound can modulate cell viability in response to stressors, indicating its potential as a protective agent against cell death .

Case Study 1: Neuroprotective Activity

In a study focusing on neuroprotection, this compound was tested in a model of ALS. Results indicated that the compound could extend the survival of motor neurons by inhibiting protein aggregation associated with mutant SOD1 proteins. The effective concentration (EC50) was noted to be significantly lower than other compounds in the same class, highlighting its potency .

Case Study 2: Antioxidant Properties

Another research effort examined the antioxidant capacity of this compound. Using DPPH and ABTS assays, it was found that this compound demonstrated a dose-dependent reduction in free radicals, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .

Comparative Analysis

Activity This compound Other Compounds
Antioxidant CapacityModerate to High (dependent on concentration)Variable
Neuroprotective EffectsSignificant in ALS modelsLess effective
CytotoxicityLow toxicity observed at therapeutic dosesVaries widely

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-12-4-2-1-3-10(12)5-6-13(17)15-8-7-11(16)9-15/h1-6,11,16H,7-9H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUXIGIGCTKRZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.